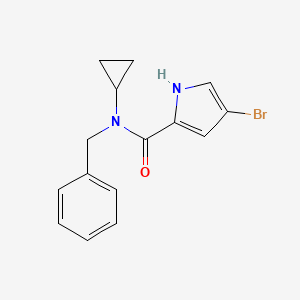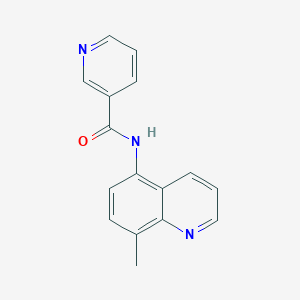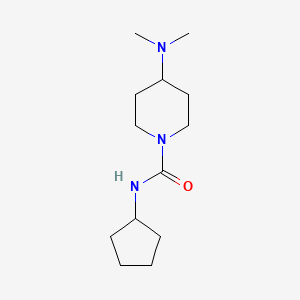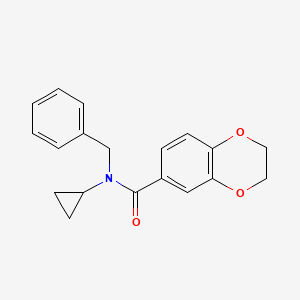![molecular formula C16H22F2N4O3S B7497724 (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone, also known as DSP-1181, is a novel drug candidate that has gained attention in the field of medicinal chemistry. It is a small molecule that has been designed to target the central nervous system and has potential therapeutic applications in the treatment of various neurological disorders.
作用机制
The exact mechanism of action of (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone is not fully understood. However, it is believed to work by modulating the activity of the sigma-1 receptor. This receptor is involved in the regulation of various ion channels and receptors in the central nervous system, and its modulation can lead to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. It has also been shown to have analgesic effects, which suggests that it could be used in the treatment of chronic pain.
实验室实验的优点和局限性
One advantage of (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone is that it has a high affinity for the sigma-1 receptor, which makes it a promising drug candidate for the treatment of neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
未来方向
There are several future directions for the research of (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone. One direction is to investigate its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain. Another direction is to further elucidate its mechanism of action and investigate its potential side effects. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
合成方法
The synthesis of (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone involves a multi-step process that requires the use of various reagents and catalysts. The initial step involves the reaction of 2,5-difluorophenylboronic acid with 4-(4-methylpiperazin-1-yl)sulfonylphenylboronic acid in the presence of a palladium catalyst to form an intermediate compound. This intermediate is then reacted with 1-chloro-4-(4-methylpiperazin-1-yl)sulfonylbenzene to form the final product, this compound.
科学研究应用
(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study has shown that this compound has a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. This suggests that this compound could be used in the treatment of neurological disorders such as depression, anxiety, and chronic pain.
属性
IUPAC Name |
(2,5-difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N4O3S/c1-19-4-8-21(9-5-19)26(24,25)22-10-6-20(7-11-22)16(23)14-12-13(17)2-3-15(14)18/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYIMTJVBXIJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B7497652.png)
![N-methyl-3-(5-methyl-1,3-dioxoisoindol-2-yl)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7497655.png)
![1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B7497662.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)
amine](/img/structure/B7497671.png)


![ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7497681.png)
![2-[4-(2-Pyrrolidin-1-ylpyridine-3-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7497689.png)
![5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7497703.png)

![Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate](/img/structure/B7497714.png)


